molecular formula C8H4Cl2F4O B1461135 3,6-Dichloro-2-(difluoromethoxy)benzodifluoride CAS No. 1806349-04-1

3,6-Dichloro-2-(difluoromethoxy)benzodifluoride

Cat. No.: B1461135
CAS No.: 1806349-04-1
M. Wt: 263.01 g/mol
InChI Key: KATDUOQJKRKMND-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(difluoromethoxy)benzodifluoride is a chemical compound with the molecular formula C8H3Cl2F5O. It is known for its unique properties and applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-3-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4O/c9-3-1-2-4(10)6(15-8(13)14)5(3)7(11)12/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATDUOQJKRKMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(F)F)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzodifluoride typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 3,6-dichlorophenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(difluoromethoxy)benzodifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodifluorides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)benzodifluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Dichloro-2-(difluoromethoxy)benzodifluoride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes in its applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride: Similar in structure but with an additional fluorine atom.

    3,6-Dichloro-2-(fluoromethoxy)benzodifluoride: Similar but with one less fluorine atom.

Uniqueness

3,6-Dichloro-2-(difluoromethoxy)benzodifluoride is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high reactivity and selectivity.

Biological Activity

3,6-Dichloro-2-(difluoromethoxy)benzodifluoride is a chemical compound with the molecular formula C8H3Cl2F5OC_8H_3Cl_2F_5O. It is recognized for its diverse applications in pharmaceuticals, materials science, and organic synthesis. This compound is particularly valuable as an intermediate in the synthesis of various pharmaceutical agents and advanced materials due to its unique chemical properties.

PropertyDetails
Molecular FormulaC8H3Cl2F5O
IUPAC Name1,4-dichloro-2-(difluoromethoxy)-3-(difluoromethyl)benzene
InChIInChI=1S/C8H4Cl2F4O/c9-3-1-2-4(10)6(15-8(13)14)5(3)7(11)12/h1-2,7-8H
InChI KeyKATDUOQJKRKMND-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation. The exact molecular targets remain largely uncharacterized in the literature but are believed to involve enzyme inhibition or receptor modulation.

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds structurally related to this compound. For instance, compounds with similar halogenated aromatic structures have shown promising results in inhibiting tumor growth in various cancer models. Notably, a study demonstrated that certain fluorinated compounds exhibited significant antitumor activity against bladder cancer xenografts by targeting fibroblast growth factor receptors (FGFRs) .

Toxicological Profile

The toxicological profile of this compound has not been extensively documented. However, compounds with similar halogen substitutions often exhibit varied toxicity profiles depending on their structure and functional groups. Preliminary assessments suggest that careful handling and further toxicity evaluations are necessary for safe application in research and development.

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of fluorinated compounds on various cancer cell lines. Results indicated that certain derivatives demonstrated enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting a potential role for fluorination in improving therapeutic efficacy.
  • Synthesis and Application : A series of synthetic routes have been developed for the production of this compound. These methods often involve nucleophilic substitution reactions where chlorine atoms are replaced by nucleophiles under controlled conditions . The compound's unique properties make it suitable for incorporation into complex organic molecules utilized in drug development.

Comparative Analysis with Similar Compounds

Compound NameStructural SimilarityBiological Activity
3,6-Dichloro-2-(difluoromethoxy)benzotrifluorideSimilar halogenated aromatic structurePotentially similar anticancer activity
3,6-Dichloro-2-(fluoromethoxy)benzodifluorideOne less fluorine atomVaried biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dichloro-2-(difluoromethoxy)benzodifluoride
Reactant of Route 2
Reactant of Route 2
3,6-Dichloro-2-(difluoromethoxy)benzodifluoride

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